molecular formula C17H23N3OS2 B5642549 [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate CAS No. 6610-35-1

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate

Cat. No.: B5642549
CAS No.: 6610-35-1
M. Wt: 349.5 g/mol
InChI Key: MSPDKYOAGHWTOI-UHFFFAOYSA-N
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Description

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a piperazine ring, and a carbodithioate group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid. The piperazine intermediate can be prepared by the reaction of ethylenediamine with diethylene glycol.

The final step involves the reaction of the quinoline and piperazine intermediates with carbon disulfide and methyl iodide to form the carbodithioate group. The reaction conditions typically require a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbodithioate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and piperazine rings.

    Reduction: Reduced forms of the quinoline and piperazine rings.

    Substitution: Substituted derivatives at the carbodithioate group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various enzymes, inhibiting their activity. The carbodithioate group can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate: shares similarities with other quinoline and piperazine derivatives, such as chloroquine and piperazine citrate.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Piperazine citrate: An anthelmintic drug used to treat parasitic worm infections.

Uniqueness

The uniqueness of this compound lies in its combination of the quinoline, piperazine, and carbodithioate groups, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate is a novel derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2O2SC_{13}H_{18}N_2O_2S, and it features a quinoline moiety fused with a dithiocarbamate structure. The presence of both the quinoline and piperazine components suggests potential interactions with neurotransmitter systems, particularly acetylcholine and monoamines.

Research indicates that compounds with similar structures exhibit dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease. The dithiocarbamate moiety is known for its antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound significantly inhibit AChE and MAOs:

  • AChE Inhibition : The compound exhibits IC50 values in the low micromolar range (e.g., 0.28 µM for eeAChE) indicating potent inhibition.
  • MAO Inhibition : The compound also shows competitive inhibition against MAO-B with IC50 values around 0.91 µM, suggesting a balanced profile for dual-target inhibition which is essential for treating Alzheimer's disease effectively .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Result Reference
AChE InhibitionIC50 = 0.28 µM
MAO-A InhibitionIC50 = 0.91 µM
MAO-B InhibitionIC50 = 2.81 µM
Blood-Brain Barrier PenetrationConfirmed in vivo
Cytotoxicity (PC12 cells)No toxicity at <12.5 µM

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Neuroprotective Effects : A study highlighted that derivatives with dithiocarbamate structures demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines .
  • Acute Toxicity Studies : In vivo assessments indicated that these compounds exhibited low acute toxicity even at high doses (up to 2500 mg/kg), making them promising candidates for further development .
  • Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed favorable absorption and distribution characteristics, supporting their potential as therapeutic agents targeting neurological disorders .

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c1-18-9-11-19(12-10-18)17(22)23-13-16(21)20-8-4-6-14-5-2-3-7-15(14)20/h2-3,5,7H,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPDKYOAGHWTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353526
Record name [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-35-1
Record name [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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